molecular formula C10H17N3O B1457586 (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 1545685-52-6

(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1457586
CAS No.: 1545685-52-6
M. Wt: 195.26 g/mol
InChI Key: HEJRDBCXMOBVSS-UHFFFAOYSA-N
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Description

(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is efficient and practical, involving the reaction of organic azides with alkynes under mild conditions to form 1,2,3-triazoles. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or ethanol.

Industrial Production Methods

In an industrial setting, the production of (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of immobilized copper catalysts on solid supports can also enhance the efficiency and recyclability of the catalyst .

Chemical Reactions Analysis

Types of Reactions

(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanal or (1-cycloheptyl-1H-1,2,3-triazol-4-yl)carboxylic acid .

Comparison with Similar Compounds

(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which can influence its interactions with molecular targets and its overall reactivity.

Properties

IUPAC Name

(1-cycloheptyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c14-8-9-7-13(12-11-9)10-5-3-1-2-4-6-10/h7,10,14H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJRDBCXMOBVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol
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